4,6-Dihydroxy-2-methylnicotinic acid is an organic compound with the molecular formula . This compound is recognized for its structural features, including a pyridine ring substituted with hydroxyl groups and a methyl group. It is classified as a derivative of nicotinic acid, which is known for its biological significance and potential therapeutic applications.
This compound can be synthesized through various chemical reactions involving precursors such as acetamidine hydrochloride and dimethyl malonate. Its classification falls under the category of pyridine derivatives, specifically those that exhibit hydroxyl functional groups. The presence of these functional groups enhances its reactivity and potential applications in medicinal chemistry.
The synthesis of 4,6-dihydroxy-2-methylnicotinic acid can be achieved through several methods. One prominent method involves the reaction of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under controlled conditions. The process typically includes the following steps:
The molecular structure of 4,6-dihydroxy-2-methylnicotinic acid features a pyridine ring with two hydroxyl (-OH) groups located at the 4 and 6 positions, and a methyl (-CH₃) group at the 2 position. This configuration contributes to its unique chemical properties and reactivity.
4,6-Dihydroxy-2-methylnicotinic acid can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications .
The mechanism of action of 4,6-dihydroxy-2-methylnicotinic acid primarily involves its interaction with biological targets such as enzymes or receptors related to nicotinic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which may facilitate binding to specific targets involved in neurotransmission or metabolic processes.
These properties make it suitable for various applications in research and industry .
4,6-Dihydroxy-2-methylnicotinic acid has several scientific uses:
The ongoing research into this compound indicates a promising future for its applications in medicinal chemistry and related fields .
The biosynthesis of 4,6-dihydroxy-2-methylnicotinic acid (DHMNA) in microorganisms involves specialized enzymatic machinery that coordinates ring formation, hydroxylation, and methylation. Key enzymes include:
In vitro reconstitution studies demonstrate that DHMNA synthesis proceeds via a nicotinic acid mononucleotide intermediate, with final hydrolysis yielding the free acid. ATP-dependent carboxylases activate the C3 position prior to hydroxylation, a step critical for ring decoration [1].
Table 1: Key Enzymes in DHMNA Biosynthesis
Enzyme | Function | Cofactors/Inhibitors | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
3-Dehydroquinate synthase | Cyclizes DAHP to 3-dehydroquinate | NAD⁺, metal ions | 4.2 × 10³ M⁻¹s⁻¹ |
Type I dehydroquinase | Dehydrates 3-dehydroquinate | Imine-forming active site | 1.8 × 10⁴ M⁻¹s⁻¹ |
C2 Methyltransferase | Transfers methyl to nicotinate C2 | SAM | 95 s⁻¹ |
C4/C6 Dioxygenase | Hydroxylates pyridine ring | α-Ketoglutarate, Fe²⁺, O₂ | 11 s⁻¹ |
The shikimate pathway supplies >30% of photosynthetic carbon toward aromatic amino acids and specialized metabolites in plants and microbes [6]. For DHMNA, critical precursors include:
Carbon-tracking experiments using ¹³C-glucose reveal that >65% of DHMNA’s carbon backbone originates from shikimate-derived intermediates, with the remainder supplied by methyl donors (e.g., pyruvate) [6]. Pathway bottlenecks occur at shikimate kinase, where ATP availability limits shikimate-3-phosphate production.
Heterologous production of DHMNA requires reconciling host codon bias, GC content, and precursor pools. Key findings across systems:
Codon Optimization Strategies
Host-Specific Yield Comparisons
Host System | Codon Optimization Method | Relative Protein Yield | DHMNA Titer (mg/L) | Major Limitations |
---|---|---|---|---|
Escherichia coli | Match codon usage (MCU) | 1.0× (baseline) | 120 ± 15 | Acetate overflow, low SAM pools |
Corynebacterium glutamicum | Harmonize RCA | 8.5× | 620 ± 40 | Precursor drainage to lysine |
Pseudomonas putida | Use best codons (UBC) | 3.2× | 290 ± 25 | Endogenous protease degradation |
System Engineering Approaches
Bacillus subtilis remains underexplored but shows promise due to native riboflavin pathway homology, which shares precursors with DHMNA synthesis [1].
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